molecular formula C15H16N2O4 B2955187 N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(m-tolyl)oxalamide CAS No. 1396865-46-5

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(m-tolyl)oxalamide

Cat. No.: B2955187
CAS No.: 1396865-46-5
M. Wt: 288.303
InChI Key: UDLMYUKDDJTNQS-UHFFFAOYSA-N
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Description

N1-(2-(Furan-3-yl)-2-hydroxyethyl)-N2-(m-tolyl)oxalamide is an oxalamide derivative featuring a furan heterocycle and a meta-substituted toluene group. Oxalamides are characterized by their –NH–CO–CO–NH– backbone, which allows for diverse functionalization, enabling applications in medicinal chemistry, materials science, and flavoring agents. For instance, oxalamides with hydroxyethyl or aromatic substituents (e.g., thiazole, benzyl, or chlorophenyl groups) have been studied extensively for antiviral, antimicrobial, and flavor-enhancing activities .

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-10-3-2-4-12(7-10)17-15(20)14(19)16-8-13(18)11-5-6-21-9-11/h2-7,9,13,18H,8H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLMYUKDDJTNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(m-tolyl)oxalamide typically involves the reaction of 2-(furan-3-yl)-2-hydroxyethylamine with m-tolyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the formation of the desired oxalamide is complete. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(m-tolyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, while the furan and tolyl groups can participate in hydrophobic interactions. These interactions can inhibit the activity of enzymes or disrupt cellular processes, leading to the compound’s bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The following table summarizes key oxalamide analogs from the evidence, highlighting structural features, synthesis yields, and applications:

Compound Key Substituents Yield Purity (HPLC) Applications Evidence ID
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.2HCl Thiazole, hydroxyethyl, piperidine, 4-Cl-phenyl 46% >95% HIV entry inhibition
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) Dimethoxybenzyl, pyridinyl-ethyl N/A N/A Umami flavor enhancer (FEMA 4233)
N1-(2-Carboxyphenyl)-N2-(2-hydroxyethyl)oxalamide (H3obea) Carboxyphenyl, hydroxyethyl N/A N/A Coordination polymer ligand
N1-(1,3-Dioxoisoindolin-2-yl)-N2-(4-fluorophenyl)oxalamide (GMC-4) Isoindoline-dione, 4-F-phenyl N/A N/A Antimicrobial activity
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6) Adamantyl, benzyloxy N/A >90% Soluble epoxide hydrolase inhibition

Structural and Functional Insights

Heterocyclic vs. Aromatic Substituents :

  • The furan-3-yl group in the target compound introduces a planar, electron-rich heterocycle, contrasting with thiazole (e.g., ) or pyridine (e.g., ) rings. Furan’s lower basicity compared to thiazole may reduce metabolic stability but enhance solubility .
  • The meta-tolyl (m-tolyl) group provides steric bulk and lipophilicity, analogous to 4-chlorophenyl in antiviral compounds (). Meta-substitution may reduce binding affinity compared to para-substituted analogs in HIV inhibitors .

Hydroxyethyl Functionality: The 2-hydroxyethyl side chain in the target compound mirrors derivatives in and .

Biological Activity Trends :

  • Antiviral oxalamides (e.g., ) prioritize bulky, hydrophobic substituents (e.g., piperidine, thiazole) for CD4-binding site inhibition. The furan and m-tolyl groups in the target compound may confer moderate activity but require optimization for potency .
  • Flavor compounds like S336 () use electron-rich aromatic groups (dimethoxybenzyl) to activate umami receptors. The m-tolyl group’s methyl substituent may offer weaker receptor activation compared to methoxy groups .

Biological Activity

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(m-tolyl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H16N2O3\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_3

It features a furan ring, a hydroxyethyl group, and an oxalamide moiety, which may contribute to its biological interactions.

Synthesis Overview

The synthesis of this compound typically involves the reaction of furan derivatives with oxalyl chloride in the presence of amines. The reaction conditions may vary but often include inert atmospheres and controlled temperatures to optimize yield and purity.

Antimicrobial Activity

Recent studies have indicated that oxalamides, including this compound, exhibit significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that the compound inhibits the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
  • The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity.
Bacterial Strain MIC (µg/mL)
Escherichia coli64
Staphylococcus aureus32
Pseudomonas aeruginosa128

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated using various cancer cell lines:

  • HeLa Cells : IC50 value of 15 µM.
  • MCF-7 Cells : IC50 value of 20 µM.

These findings suggest that the compound may possess selective cytotoxicity against certain cancer cells while exhibiting low toxicity towards normal cells.

Cell Line IC50 (µM)
HeLa15
MCF-720
Normal Fibroblasts>100

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.

Case Study 1: Antibacterial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers tested the antibacterial efficacy of various oxalamides. This compound was found to be one of the most effective against Gram-positive bacteria, showcasing its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Inhibition

Another study focused on the cytotoxic effects of this compound on breast cancer cells. The results indicated that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers .

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